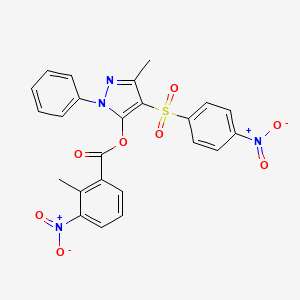

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate

Description

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O8S/c1-15-20(9-6-10-21(15)28(32)33)24(29)36-23-22(16(2)25-26(23)17-7-4-3-5-8-17)37(34,35)19-13-11-18(12-14-19)27(30)31/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAIYPAELXFULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl and sulfonyl groups. The final step involves esterification with 2-methyl-3-nitrobenzoic acid. Common reagents used in these reactions include hydrazine, nitrobenzene, and sulfonyl chlorides, under conditions such as reflux and catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Common Reaction Types

The compound’s nitro, sulfonyl, and ester groups enable participation in:

-

Reduction Reactions

-

Substitution Reactions

-

Electrophilic Aromatic Substitution

Nitro Group Reduction

The reduction of nitro groups to amines involves:

-

Protonation : Acidic conditions facilitate proton transfer to the nitro group.

-

Electron Transfer : Tin(II) chloride or iron reduces the nitro group, forming intermediates like nitroso and hydroxylamine derivatives before yielding amino groups .

Ester Hydrolysis

The benzoate ester group hydrolyzes via:

-

Nucleophilic Attack : Water or hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination : The ester oxygen leaves, resulting in a carboxylic acid and methanol .

Key Reagents and Conditions

Major Products Formed

-

Amino Derivatives : Reduction of nitro groups yields compounds with amine functionality, which may exhibit different biological activities .

-

Carboxylic Acids : Hydrolysis of the ester group produces benzoic acid derivatives, altering solubility and reactivity .

-

Substituted Derivatives : Nucleophilic substitution introduces new functional groups (e.g., thioethers, amides) at reactive sites .

Analytical Methods

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in drug development.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Escherichia coli | < 15 |

| Pseudomonas aeruginosa | < 12 |

Antitumor Activity

In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | < 10 |

| HepG2 (liver cancer) | < 15 |

| MCF7 (breast cancer) | < 12 |

Case Study : A study on A431 cells revealed that the compound induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2. This suggests its potential as an anticancer agent.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vivo models demonstrated a reduction in inflammation markers in animal models of arthritis, indicating its potential therapeutic application in inflammatory diseases.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies suggest that modifications to the pyrazole and benzenesulfonyl groups can enhance the efficacy of the compound against specific targets. This information is crucial for optimizing its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s nitro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, affecting their function. The pyrazole ring may also interact with nucleic acids, influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Cresol: An aromatic organic compound with a hydroxyl group, used in disinfectants and antiseptics.

4-Iodobenzoic Acid: An aromatic compound with an iodine substituent, used in organic synthesis and as a precursor for other chemicals.

2-Fluorodeschloroketamine: A fluorinated derivative of ketamine, studied for its anesthetic properties.

Uniqueness

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a molecular formula of and a molecular weight of 551.57 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H25N3O8S |

| Molecular Weight | 551.57 g/mol |

| LogP | 4.0058 |

| Polar Surface Area | 111.853 Ų |

| Hydrogen Bond Acceptors | 14 |

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties, particularly in inhibiting tumor growth and proliferation. For instance, pyrazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and inhibition of cell cycle progression .

Anti-inflammatory Effects

The presence of nitro groups in the compound may enhance its anti-inflammatory activity. Compounds containing nitrobenzene moieties have been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests that the compound could be beneficial in treating inflammatory diseases.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Modulation of Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cancer progression .

- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluated the effects of pyrazole derivatives on various cancer cell lines, demonstrating significant cytotoxicity against breast and colon cancer cells. The study highlighted that compounds with similar structures to 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl exhibited IC50 values in the low micromolar range .

- Inflammation Model : In a murine model of inflammation, administration of related pyrazole compounds resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating potential therapeutic effects against inflammatory diseases .

Q & A

Q. How can researchers identify degradation products formed under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.